Cas no 2227671-01-2 ((2R)-1-3-(2-methylphenyl)phenylpropan-2-ol)

(2R)-1-3-(2-methylphenyl)phenylpropan-2-ol structure
2227671-01-2 structure
Product name:(2R)-1-3-(2-methylphenyl)phenylpropan-2-ol
CAS No:2227671-01-2
MF:C16H18O
MW:226.313524723053
CID:6004736
PubChem ID:165781196

(2R)-1-3-(2-methylphenyl)phenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol
    • EN300-1742169
    • (2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
    • 2227671-01-2
    • Inchi: 1S/C16H18O/c1-12-6-3-4-9-16(12)15-8-5-7-14(11-15)10-13(2)17/h3-9,11,13,17H,10H2,1-2H3/t13-/m1/s1
    • InChI Key: LXJONWTVLZJRCR-CYBMUJFWSA-N
    • SMILES: O[C@H](C)CC1C=CC=C(C2C=CC=CC=2C)C=1

Computed Properties

  • Exact Mass: 226.135765193g/mol
  • Monoisotopic Mass: 226.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.9

(2R)-1-3-(2-methylphenyl)phenylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1742169-0.25g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
0.25g
$1381.0 2023-09-20
Enamine
EN300-1742169-10.0g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
10g
$6450.0 2023-06-03
Enamine
EN300-1742169-0.05g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
0.05g
$1261.0 2023-09-20
Enamine
EN300-1742169-5g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
5g
$4349.0 2023-09-20
Enamine
EN300-1742169-10g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
10g
$6450.0 2023-09-20
Enamine
EN300-1742169-0.1g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
0.1g
$1320.0 2023-09-20
Enamine
EN300-1742169-0.5g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
0.5g
$1440.0 2023-09-20
Enamine
EN300-1742169-1.0g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
1g
$1500.0 2023-06-03
Enamine
EN300-1742169-5.0g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
5g
$4349.0 2023-06-03
Enamine
EN300-1742169-2.5g
(2R)-1-[3-(2-methylphenyl)phenyl]propan-2-ol
2227671-01-2
2.5g
$2940.0 2023-09-20

Additional information on (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol

(2R)-1-3-(2-Methylphenyl)PhenylPropan-2-ol: A Comprehensive Overview

The compound (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol with CAS No. 2227671-01-2 is a chiral alcohol that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique stereochemistry and structural features, making it a valuable molecule for both academic research and industrial applications. In this article, we will delve into its properties, synthesis, applications, and the latest research advancements.

Structural Features and Chirality: The molecule (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol exhibits a complex structure with a chiral center at the second carbon of the propanol backbone. The presence of two aromatic rings—one substituted with a methyl group—contributes to its stability and reactivity. The stereochemistry at the chiral center (R configuration) plays a crucial role in determining its physical properties and biological activity. Recent studies have highlighted the importance of chirality in drug design, where enantiomers can exhibit vastly different pharmacological profiles.

Synthesis Methods: The synthesis of (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve high enantiomeric excess. Researchers have employed methods such as Sharpless epoxidation, followed by reduction and oxidation steps to construct the desired stereochemistry. These advancements in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of producing this compound.

Applications in Pharmacology: This compound has shown promise in pharmacological studies as a potential lead molecule for drug development. Its ability to interact with specific biological targets, such as enzymes or receptors, has been explored in various disease models. Recent research has focused on its role in modulating cellular signaling pathways associated with neurodegenerative diseases and inflammation. Preclinical studies have demonstrated its efficacy in reducing oxidative stress and inhibiting pro-inflammatory cytokines.

Materials Science Applications: Beyond pharmacology, (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol has found applications in materials science due to its versatile structure. It serves as a precursor for synthesizing advanced materials such as polymers and nanoparticles. Recent innovations include its use in creating stimuli-responsive materials that can alter their properties under specific environmental conditions, such as temperature or pH changes.

Environmental Impact and Sustainability: As interest grows in sustainable chemistry, researchers are exploring greener synthesis routes for (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol. Biocatalytic methods using enzymes or microorganisms are being investigated to reduce waste and improve atom economy. These efforts align with global initiatives to promote eco-friendly chemical processes while maintaining high yields and product quality.

Future Directions: The continued exploration of (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol is expected to uncover new applications across diverse fields. Ongoing research aims to enhance its bioavailability for therapeutic use while minimizing potential side effects. Additionally, advancements in computational chemistry are enabling more precise predictions of its interactions with biological systems, paving the way for personalized medicine approaches.

In conclusion, (2R)-1-3-(2-methylphenyl)phenylpropan-2-ol (CAS No. 22767101) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and versatile applications underscore its importance as a valuable molecule for both scientific discovery and industrial innovation.

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